ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid
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Overview
Description
ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid: is a diterpenoid compound with the chemical formula C20H28O5 . It is known for its high purity and is often used in scientific research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid involves multiple steps, including the use of various reagents and catalysts. The compound can be synthesized through the oxidation of kaurenoic acid derivatives under controlled conditions .
Industrial Production Methods: : Industrial production of this compound typically involves large-scale extraction from natural sources, followed by purification processes such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: : ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions .
Major Products: : The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, which can be further utilized in different scientific applications .
Scientific Research Applications
Chemistry: : In chemistry, ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid is used as a precursor for the synthesis of other complex molecules .
Biology: : In biological research, this compound is studied for its potential effects on cellular processes and its role in various biochemical pathways .
Medicine: : In medicine, this compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry: : In the industrial sector, this compound is used in the development of new materials and as a chemical intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid involves its interaction with specific molecular targets and pathways within cells. It is known to exert its effects by modulating the activity of certain enzymes and receptors, leading to changes in cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid and other kaurenoic acid derivatives .
Uniqueness: : What sets ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid apart is its specific chemical structure, which confers unique properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C20H28O5 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(1S,3R,4S,5R,9R,10R,13S)-3,10-dihydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
InChI |
InChI=1S/C20H28O5/c1-11-12-5-8-20(25)18(3)7-4-6-17(2,16(23)24)14(18)13(21)10-19(20,9-12)15(11)22/h12-14,21,25H,1,4-10H2,2-3H3,(H,23,24)/t12-,13+,14+,17+,18+,19+,20+/m0/s1 |
InChI Key |
UTVJJCFYCUPKOU-OHBBHMHRSA-N |
Isomeric SMILES |
C[C@]1(CCC[C@@]2([C@@H]1[C@@H](C[C@]34[C@]2(CC[C@@H](C3)C(=C)C4=O)O)O)C)C(=O)O |
Canonical SMILES |
CC1(CCCC2(C1C(CC34C2(CCC(C3)C(=C)C4=O)O)O)C)C(=O)O |
Origin of Product |
United States |
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